molecular formula C13H13NO4 B1314169 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1775-18-4

2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B1314169
CAS RN: 1775-18-4
M. Wt: 247.25 g/mol
InChI Key: DBPLWNFKMHZONP-UHFFFAOYSA-N
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Description

2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione, commonly known as MMD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis, mechanism of action, physiological effects, and limitations of MMD in laboratory experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of MMD is not fully understood. However, it is believed that MMD exerts its effects by inhibiting the activity of certain enzymes involved in cellular processes. MMD has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, making MMD a potential anticancer drug candidate.

Biochemical And Physiological Effects

MMD has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that MMD induces apoptosis, or programmed cell death, in cancer cells. MMD has also been shown to inhibit the growth of cancer cells in animal models. In addition, MMD has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

MMD has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. MMD is also highly fluorescent, making it a useful probe for the detection of metal ions in biological samples. However, MMD has several limitations. It is a relatively complex compound that requires expertise in organic chemistry for synthesis. In addition, MMD has limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several potential future directions for MMD research. One area of interest is the development of MMD-based polymers with unique properties for use in materials science. Another area of interest is the investigation of MMD as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MMD and its potential applications in various fields.

Synthesis Methods

MMD can be synthesized through a multistep reaction process, which involves the reaction of 2-methyl-1,3-dioxolane with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain pure MMD. The synthesis process of MMD is relatively complex and requires expertise in organic chemistry.

Scientific Research Applications

MMD has been widely studied for its potential applications in various scientific fields. In the field of material science, MMD has been used as a monomer for the synthesis of polymers with unique properties. In the field of medicinal chemistry, MMD has been investigated as a potential drug candidate for the treatment of cancer and other diseases. MMD has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2-[(2-methyl-1,3-dioxolan-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-13(17-6-7-18-13)8-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPLWNFKMHZONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507535
Record name 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione

CAS RN

1775-18-4
Record name 2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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